(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
One significant application of compounds structurally related to the specified chemical is in the study of orexin receptors and their role in compulsive food consumption. Research involving SB-649868, a dual orexin receptor antagonist with a structure similar to the specified compound, showed that selective antagonism at orexin-1 receptor could represent a new pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Ionic Thiol Addition to Acetylenic Ketones
The compound's structural features also find relevance in studies involving the stereochemistry of ionic thiol addition to acetylenic ketones. Research in this area has explored the synthesis of various isomers and their configurational assignments, which are significant in medicinal chemistry and organic synthesis (Omar & Basyouni, 1974).
Synthesis of Dihydrobenzo[1,4]dioxine Derivatives
In another application, this compound's framework is used in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, with potential implications in medicinal chemistry (Gabriele et al., 2006). These reactions involve oxidative aminocarbonylation and exhibit significant stereoselectivity, which is crucial for drug design and synthesis.
Neuropeptide Y Y1 Receptor Antagonists
Benzimidazole derivatives related to the given compound have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists. This research aimed to develop anti-obesity drugs, showing the compound's applicability in the field of metabolic disorders (Zarrinmayeh et al., 1998).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-3-2-4-20-22(15)24-23(30-20)29-17-9-11-25(12-10-17)21(26)8-6-16-5-7-18-19(13-16)28-14-27-18/h2-8,13,17H,9-12,14H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPXJSJFYOSJNT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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